molecular formula C15H14FN3O3 B1672889 Flunarizine CAS No. 52468-60-7

Flunarizine

カタログ番号 B1672889
CAS番号: 52468-60-7
分子量: 303.29 g/mol
InChIキー: OFBIFZUFASYYRE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flunarizine is a drug classified as a calcium antagonist used for various indications . It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy . It is not available by prescription in the United States or Japan .


Synthesis Analysis

Flunarizine has been labeled with the positron-emitter 18F. 4-[18F]Fluoro-4-fluorobenzhydryl chloride was prepared in three steps from no-carrier-added [18F]fluoride ion, and used in the alkylation of N-cinnamylpiperazine to give [18F]flunarizine .


Molecular Structure Analysis

Flunarizine is a selective calcium-entry blocker . Its molecular formula is C26H26F2N2 . The molecular weight is 404.4948 . The structure of Flunarizine has been determined by 1H NMR and 2D 1H-1H COSY NMR spectroscopy .


Chemical Reactions Analysis

Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel .


Physical And Chemical Properties Analysis

Flunarizine has a molecular formula of C26H26F2N2 and a molecular weight of 404.4948 . It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity .

科学的研究の応用

Neurological Disorders and Migraine Prophylaxis

Flunarizine, a class IV calcium antagonist, shows significant therapeutic potential in various neurological and cerebrovascular disorders. It has proven to be an effective prophylactic treatment for both common and classic migraines in children and adults, rivaling other agents like pizotifen, cinnarizine, and propranolol. Its efficacy extends to reducing seizure frequency in patients with resistant forms of epilepsy when used as an additional treatment. Furthermore, its effectiveness in treating vertigo and cerebrovascular insufficiency, primarily psychological symptoms, is well-documented, outperforming alternatives like cinnarizine and nicergoline in vertigo treatment (Todd & Benfield, 1989).

Rheological Effects

Flunarizine demonstrates significant impact on blood flow and vasculature. It notably improves exercise tolerance in peripheral obliterative disease patients and enhances blood flow in the lower limbs of both healthy individuals and patients with vascular disease. These findings suggest its utility in managing conditions related to vascular health and blood flow (De Crée et al., 1979).

Neuroprotection and Cell Death Mechanisms

Flunarizine's neuroprotective properties are significant, particularly in cerebral ischemia models. It aids in protecting the brain against functional and structural damage, acting directly on neurons. New insights into flunarizine's actions on Ca++ and Na+ channels in neuronal cells highlight its multifaceted role in reducing cell death, especially in ischemic conditions. This broad spectrum of activity makes it a potentially valuable anti-ischemic compound (Pauwels, Leysen, & Janssen, 1991).

Cardiovascular Applications

Flunarizine's role in cardiovascular health, particularly in inhibiting cardiac hERG potassium currents, is notable. Its potent inhibition of these currents suggests a significant impact on cardiac function and potential therapeutic applications in cardiovascular diseases (Trepakova, Dech, & Salata, 2006).

Dopaminergic Mechanisms

The drug's interference with dopaminergic systems indicates a complex mechanism of action, particularly in its antimigraine effects. Studies reveal that flunarizine therapy can modulate prolactin and growth hormone responses, suggesting a deeper interaction with the dopaminergic systems (Piccini et al., 1990).

Spinal Cord Injury and Recovery

In a study on rabbits, flunarizine showed a protective effect on neurological recovery after experimental ischemic spinal cord injury. This effect is likely due to its inhibition of pathological cytosolic calcium accumulation, highlighting its therapeutic potential in spinal cord-related conditions (Johnson, Kraimer, & Graeber, 1993).

Safety And Hazards

Flunarizine should be used with care in patients with depression or those being prescribed other agents, such as phenothiazines, concurrently, which may cause extrapyramidal side-effects . Acute overdosage has been reported and the observed symptoms were sedation, agitation, and tachycardia .

特性

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANXXCATUTDDT-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30484-77-6 (di-hydrochloride)
Record name Flunarizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045616
Record name Flunarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.68e-03 g/L
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flunarizine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.
Record name Flunarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Flunarizine

CAS RN

52468-60-7, 40218-96-0
Record name Flunarizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52468-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bis(4-fluorophenyl)methyl)-4-cinnamylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040218960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052468607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flunarizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUNARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PLA2DM0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flunarizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flunarizine
Reactant of Route 2
Reactant of Route 2
Flunarizine
Reactant of Route 3
Reactant of Route 3
Flunarizine
Reactant of Route 4
Reactant of Route 4
Flunarizine
Reactant of Route 5
Reactant of Route 5
Flunarizine
Reactant of Route 6
Flunarizine

Citations

For This Compound
20,900
Citations
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1984 - Springer
… by flunarizine 10mg compared with placebo, and patients evaluated flunarizine therapy as … Results of 3 comparative trials found flunarizine 10mg to be at least as effective as pizotifen (…
Number of citations: 302 link.springer.com
PA Todd, P Benfield - Drugs, 1989 - Springer
Synopsis Flunarizine is a class IV calcium antagonist with a pharmacological profile which suggests its therapeutic potential in a number of neurological and cerebrovascular disorders. …
Number of citations: 107 link.springer.com
WK Amery - Headache: The Journal of Head and Face Pain, 1983 - Wiley Online Library
… 10 mg flunarizine daily, or placebo, or a reference drug for 3 to 4 months. The efficacy of flunarizine was … Louis6 reported on 58 migraineurs and concluded that flunarizine is an effective …
CL Franke, R Palm, M Dalby… - Acta neurologica …, 1996 - Wiley Online Library
… stroke onset (flunarizine n= 31; placebo n= 29). Also in this subgroup, no differences were found between the flunarizine and placebo group. Conclusion ‐ Flunarizine did not improve …
Number of citations: 110 onlinelibrary.wiley.com
PS Sørensen, K Hansen, J Olesen - Cephalalgia, 1986 - journals.sagepub.com
… The pharmacological properties of flunarizine and the … suggested a beneficial effect of flunarizine in migraine patients (3… to evaluate the prophylactic effect of flunarizine 10 mg daily in …
Number of citations: 124 journals.sagepub.com
F Micheli, MF Pardal, M Gatto, M Torres, G Paradiso… - Neurology, 1987 - AAN Enterprises
Cinnarizine and flunarizine are selective calcium blockers that have been used to treat and prevent vertigo. We studied 15 patients who had extrapyrqmidal syndromes after taking …
Number of citations: 147 n.neurology.org
A Stubberud, NM Flaaen, DC McCrory, SA Pedersen… - Pain, 2019 - journals.lww.com
Based on few clinical trials, flunarizine is considered a first-line prophylactic treatment for migraine in several guidelines. In this meta-analysis, we examined the pooled evidence for its …
Number of citations: 44 journals.lww.com
HAG Teive, AR Troiano, FMB Germiniani… - Parkinsonism & related …, 2004 - Elsevier
… Both cinnarizine and flunarizine are calcium channel blocking drugs, but flunarizine is 2.5–15 times stronger than cinnarizine. Flunarizine is actually derived from cinnarizine, and differs …
Number of citations: 86 www.sciencedirect.com
FE Micheli, MMF Pardal, R Giannaula… - Movement …, 1989 - Wiley Online Library
Over the last few years, cases of movement disorders induced by flunarizine and cinnarizine have been increasingly reported. We describe a series of 101 patients, whose ages ranged …
ES Trepakova, SJ Dech, JJ Salata - Journal of cardiovascular …, 2006 - journals.lww.com
… , as flunarizine has been shown to inhibit a variety of ion channels. We examined the effects of flunarizine on … In this study, we have characterized the effect of flunarizine on biophysical …
Number of citations: 26 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。